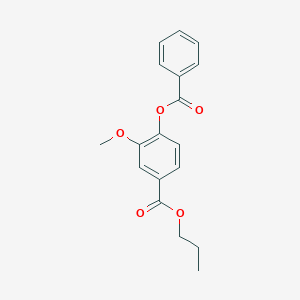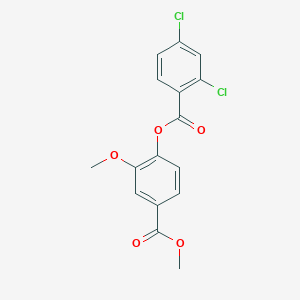![molecular formula C21H20N2O5S B309333 N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309333.png)
N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide, also known as MMB, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide is not fully understood. However, it has been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cells. This inhibition leads to the accumulation of proteins in cells, which can lead to cell death. N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide has also been found to inhibit the activity of certain enzymes, such as cathepsin B and cathepsin D, which are involved in the degradation of proteins.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide has also been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cells. This inhibition leads to the accumulation of proteins in cells, which can lead to cell death. In animal models of inflammation, N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have potent biological activity. However, N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. In addition, N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are several future directions for the study of N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide. One direction is to further explore its potential as an anticancer agent. This could involve studying its effects on different types of cancer cells and exploring its potential use in combination with other anticancer drugs. Another direction is to further explore its potential as a proteasome inhibitor. This could involve studying its effects on different types of proteins and exploring its potential use in the treatment of protein degradation-related diseases. Finally, further studies could be conducted to explore the safety and efficacy of N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide in humans. This could involve conducting clinical trials to evaluate its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide involves the reaction between 4-methoxybenzene-1-sulfonyl chloride and 4-amino-3-methoxybenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In biochemistry, N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide has been studied for its potential as a proteasome inhibitor. It has been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cells. In pharmacology, N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide has been studied for its potential as an anti-inflammatory agent. It has been found to reduce inflammation in animal models of inflammation.
Propiedades
Nombre del producto |
N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide |
|---|---|
Fórmula molecular |
C21H20N2O5S |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C21H20N2O5S/c1-27-18-8-6-16(7-9-18)22-21(24)15-4-3-5-17(14-15)23-29(25,26)20-12-10-19(28-2)11-13-20/h3-14,23H,1-2H3,(H,22,24) |
Clave InChI |
LMVZNSWIECLKFN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-isopentyl-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B309250.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B309251.png)
![Methyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B309253.png)
![Ethyl 2-hydroxy-5-[(3-methylbenzoyl)amino]benzoate](/img/structure/B309254.png)


![N-(2-ethoxyphenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309259.png)
![Methyl 2-hydroxy-5-{[2-(4-isobutylphenyl)propanoyl]amino}benzoate](/img/structure/B309260.png)
![N-(4-fluorophenyl)-2-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309261.png)
![N-(2-chlorophenyl)-4-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309264.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309266.png)
![Propyl 5-[(2,4-dichlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309267.png)
![2,4-dichloro-N-{3-[(2-ethoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309270.png)
